2-(6-Bromo-1H-indazol-3-YL)acetonitrile
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Overview
Description
2-(6-Bromo-1H-indazol-3-YL)acetonitrile is a compound belonging to the indazole family, characterized by a bromine atom at the 6th position and an acetonitrile group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromoindazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromo-1H-indazol-3-YL)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Indazole amines.
Scientific Research Applications
2-(6-Bromo-1H-indazol-3-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1H-indazol-3-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetonitrile group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
- 6-Bromoindole-3-acetonitrile
- 5-Bromo-1H-indazol-3-amine
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Comparison: 2-(6-Bromo-1H-indazol-3-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-(6-bromo-2H-indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6BrN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3H2,(H,12,13) |
InChI Key |
CBZWXPFVJXRXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CC#N |
Origin of Product |
United States |
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